molecular formula C8H11NO2S B3432847 2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid CAS No. 1007878-98-9

2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid

Cat. No.: B3432847
CAS No.: 1007878-98-9
M. Wt: 185.25 g/mol
InChI Key: HVTXXPZYOOORSV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid is an organic compound that features a dimethylamino group and a thiophene ring attached to an acetic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and dimethylamine.

    Formation of Intermediate: Thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with dimethylamine to form the corresponding amide.

    Hydrolysis: The amide is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the carboxylic acid group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives, alcohols.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the thiophene ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-phenylacetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(Dimethylamino)-2-(furan-2-yl)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific chemical reactions and biological interactions that are not achievable with similar compounds containing different aromatic rings.

Properties

IUPAC Name

2-(dimethylamino)-2-thiophen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9(2)7(8(10)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTXXPZYOOORSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273743
Record name α-(Dimethylamino)-2-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007878-98-9
Record name α-(Dimethylamino)-2-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007878-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Dimethylamino)-2-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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